1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 890937-66-3
Cat. No.: VC7053233
Molecular Formula: C20H18ClN5
Molecular Weight: 363.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890937-66-3 |
|---|---|
| Molecular Formula | C20H18ClN5 |
| Molecular Weight | 363.85 |
| IUPAC Name | 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C20H18ClN5/c1-3-14-5-8-16(9-6-14)25-19-17-11-24-26(20(17)23-12-22-19)18-10-15(21)7-4-13(18)2/h4-12H,3H2,1-2H3,(H,22,23,25) |
| Standard InChI Key | SBDVDOOSKMYOKF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, reflects its intricate structure:
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A pyrazolo[3,4-d]pyrimidine core, a bicyclic system fused from pyrazole and pyrimidine rings.
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A 5-chloro-2-methylphenyl group at position 1 of the pyrazole ring.
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A 4-ethylphenyl substituent linked via an amine group at position 4 of the pyrimidine ring.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈ClN₅ |
| Molecular Weight | 363.85 g/mol |
| SMILES Notation | CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C |
| InChIKey | SBDVDOOSKMYOKF-UHFFFAOYSA-N |
| PubChem CID | 16034008 |
The presence of electron-withdrawing (chloro) and electron-donating (methyl, ethyl) groups creates a polarized electronic environment, influencing reactivity and potential biological interactions.
Synthesis and Preparation
General Methodologies for Pyrazolo[3,4-d]pyrimidines
While explicit protocols for synthesizing 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are unavailable, analogous compounds are typically synthesized via cyclocondensation reactions. Key steps include:
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Cyclization of Pyrazole Derivatives: Reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of potassium t-butoxide, as demonstrated in the synthesis of related pyrazolo[3,4-d]pyrimidin-4-amines .
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Microwave-Assisted Synthesis: Accelerating reaction kinetics and improving yields, as shown in the preparation of antimicrobial pyrazolo[3,4-d]pyrimidin-4(5H)-ones .
Critical Reaction Parameters
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Solvent: t-Butanol is commonly used for its high boiling point and ability to stabilize intermediates .
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Catalysts: Potassium t-butoxide facilitates deprotonation and cyclization .
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Temperature: Reflux conditions (≈100–120°C) are standard, though microwave irradiation reduces reaction times .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by:
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Aromatic Chlorine: Enhances resistance to oxidative degradation but may participate in nucleophilic substitution under basic conditions.
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Ethylphenyl Group: Introduces hydrophobicity, potentially limiting aqueous solubility.
Solubility and Formulation Challenges
Experimental solubility data remain unreported, though computational models predict low water solubility due to the compound’s high logP value (estimated ≈4.2). Formulation strategies for similar compounds include:
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Co-solvent Systems: Using DMSO or ethanol for in vitro assays.
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Nanoparticulate Carriers: Enhancing bioavailability for in vivo studies .
Future Research Directions
Priority Areas
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Synthesis Optimization: Developing one-pot methodologies to reduce step counts and improve yields .
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In Vitro Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities using cell-based assays.
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Structure-Activity Relationships (SAR): Systematically modifying substituents to enhance potency and selectivity.
Translational Challenges
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Bioavailability: Addressing poor aqueous solubility through prodrug design or lipid-based formulations.
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Toxicology Profiles: Assessing hepatic and renal toxicity in preclinical models.
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